4-Bromo-7-chloro-6-fluoroisoquinoline (CAS 1375302-35-4) is a highly functionalized N-heterocyclic building block engineered for advanced pharmaceutical synthesis, particularly in the development of antiviral agents such as SARS-CoV-2 main protease (Mpro) inhibitors [1]. The molecule features a precisely configured tri-halogenated core: a C4 bromine atom that serves as a highly reactive handle for transition-metal-catalyzed cross-coupling, alongside C6 fluorine and C7 chlorine substituents that modulate lipophilicity and steric volume [2]. For procurement teams and medicinal chemists, sourcing this exact scaffold pre-brominated eliminates the need for harsh, yield-reducing electrophilic halogenation steps, accelerating the downstream synthesis of complex, sterically demanding active pharmaceutical ingredients (APIs) [1].
Substituting 4-bromo-7-chloro-6-fluoroisoquinoline with simpler analogs, such as 4-bromoisoquinoline or unbrominated 7-chloro-6-fluoroisoquinoline, fundamentally compromises both synthetic efficiency and final API efficacy [1]. Attempting to use the unbrominated precursor forces manufacturers to perform an in-house electrophilic bromination (typically using NBS in acetic acid at 90 °C), which requires subsequent silica gel chromatography to remove succinimide byproducts and unreacted starting material [2]. Furthermore, the specific 6-fluoro-7-chloro substitution pattern provides critical Van der Waals interactions and metabolic resistance required for binding to specific viral protease pockets. Generic unfluorinated or unchlorinated scaffolds will fail to replicate the necessary pharmacokinetic profile and target affinity of the final drug candidate [1].
Procuring 4-bromo-7-chloro-6-fluoroisoquinoline directly bypasses the need to brominate 7-chloro-6-fluoroisoquinoline in-house. Standard synthetic routes for this transformation require heating the unbrominated precursor with N-bromosuccinimide (NBS) in acetic acid at 90 °C for 3 hours, followed by solvent removal and silica gel chromatography [1]. By starting with the C4-brominated target compound, process chemists eliminate a 3-hour high-temperature reaction step and a resource-intensive purification cycle, moving directly into high-value cross-coupling reactions [1].
| Evidence Dimension | Synthetic steps to C4-functionalization readiness |
| Target Compound Data | 0 steps; directly ready for amination/coupling |
| Comparator Or Baseline | 7-Chloro-6-fluoroisoquinoline (Requires 1 step: 3 hours at 90 °C + chromatographic purification) |
| Quantified Difference | Saves >3 hours of processing time and eliminates 1 equivalent of NBS and associated waste per batch. |
| Conditions | NBS (1.1 eq) in AcOH at 90 °C. |
Direct procurement of the brominated scaffold significantly reduces cycle times and solvent waste in the early stages of API library synthesis.
The target compound features three distinct halogens, but the C4-bromine is specifically positioned to act as the primary site for oxidative addition. In documented Buchwald-Hartwig aminations (e.g., coupling with diphenylmethanimine using Pd(OAc)2 and Xantphos), the C4-Br bond reacts exclusively, leaving the C7-Cl and C6-F bonds intact [1]. Compared to a hypothetical multi-chlorinated analog (e.g., 4,7-dichloro-6-fluoroisoquinoline), the significantly lower bond dissociation energy of the C-Br bond compared to the C-Cl bond ensures strict regiocontrol. This orthogonal reactivity prevents the formation of complex regioisomer mixtures during downstream functionalization [2].
| Evidence Dimension | Regioselectivity in Palladium-catalyzed cross-coupling |
| Target Compound Data | Exclusive C4 reaction via C-Br cleavage |
| Comparator Or Baseline | 4,7-Dichloro-6-fluoroisoquinoline (Competitive C4/C7 cleavage risks) |
| Quantified Difference | ~13 kcal/mol thermodynamic advantage for C4-Br oxidative addition over C7-Cl. |
| Conditions | Pd(OAc)2 (1 mol%), Xantphos (2 mol%), Cs2CO3 in dioxane. |
Ensures high-yield, single-isomer product formation during the critical carbon-nitrogen bond-forming steps of pharmaceutical manufacturing.
The specific inclusion of both a 6-fluoro and a 7-chloro substituent on the isoquinoline core is critical for advanced target engagement, such as in SARS-CoV-2 Mpro inhibitors. Compared to a standard 4-bromoisoquinoline baseline, the target compound adds precisely localized steric bulk (Van der Waals radii: F = 1.47 Å, Cl = 1.75 Å) and increases the molecular weight by ~52.4 g/mol [1]. This specific halogenation pattern modulates the electron density of the isoquinoline ring and fills specific hydrophobic sub-pockets in viral targets, an effect that cannot be replicated by unsubstituted or mono-halogenated analogs [2].
| Evidence Dimension | Core scaffold molecular weight and steric substitution |
| Target Compound Data | MW: 260.49 g/mol; highly tuned steric profile |
| Comparator Or Baseline | 4-Bromoisoquinoline (MW: 208.05 g/mol; lacks S1/S2 pocket-filling halogens) |
| Quantified Difference | +52.44 g/mol mass difference with specific electronegative vector additions at C6 and C7. |
| Conditions | Structure-activity relationship (SAR) optimization for viral protease targets. |
Provides the exact physicochemical properties required to achieve high binding affinity and metabolic stability in modern antiviral drug design.
4-Bromo-7-chloro-6-fluoroisoquinoline is a validated, direct precursor for the synthesis of advanced antiviral agents targeting coronaviridae. The C4 position undergoes efficient Buchwald-Hartwig amination to install complex side chains, while the 6-fluoro-7-chloro motif is retained in the final API to maximize binding affinity within the viral protease active site [1].
The compound's orthogonal reactivity profile makes it an ideal scaffold for combinatorial chemistry. The highly reactive C4-bromine allows for rapid diversification via Suzuki or Buchwald-Hartwig couplings, enabling the rapid generation of isoquinoline-based kinase inhibitor libraries without competitive reactions at the C7-chlorine or C6-fluorine positions [2].
In agricultural chemistry, the incorporation of multi-halogenated heterocycles is used to increase the half-life of active ingredients in the field. The specific 6-fluoro-7-chloro substitution provides a metabolically robust core that resists oxidative degradation, making this scaffold highly relevant for the development of next-generation fungicides or herbicides [1].